
4-(Diethylamino)salicylaldehyde
Overview
Description
4-(Diethylamino)salicylaldehyde (CAS: 17754-90-4) is a substituted salicylaldehyde derivative featuring a diethylamino group at the 4-position and a hydroxyl group at the 2-position. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. This compound is widely utilized in organic synthesis, particularly in the preparation of Schiff bases, fluorophores, and antimicrobial agents . Key applications include:
- Antimicrobial Activity: Exhibits potent inhibitory effects against fungal pathogens like Rhizoctonia solani (EC₅₀ = 14.487 mg/L) and Botrytis cinerea .
- Fluorophore Synthesis: Serves as a donor-π-acceptor (D-π-A) component in near-infrared (NIR) probes and aggregation-induced emission (AIE) materials .
- Enzyme Inhibition: Derivatives show activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer’s disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions
An environment-friendly method for synthesizing 4-(Diethylamino)salicylaldehyde involves the following steps :
Condensation Reaction: Add water, alkali, m-hydroxy-N,N-diethylaniline, and glyoxylic acid into a reaction kettle. React at 0-50°C for 0.5-2 hours to obtain a condensation liquid.
Oxidation Reaction: Add a metal oxide carrier into the condensation liquid, then add an oxidant. React at 50-95°C for 0.5-2 hours to obtain an oxidation liquid.
Decarboxylation Reaction: Cool the oxidation liquid to below 70°C, filter, and wash to remove metal oxide carriers. Collect filtrate and washing liquid, combine them, and cool to 0-50°C. Mix with a certain proportion of acid and perform a decarboxylation reaction.
Industrial Production Methods
The method described above is advantageous for industrial production due to its easily available synthetic raw materials, mild reaction conditions, environment-friendly working conditions, high economic benefit, and ease of popularization and industrialization .
Chemical Reactions Analysis
Schiff Base Formation
DEAS readily undergoes condensation reactions with primary amines to form Schiff bases, a cornerstone of its reactivity:
Key Findings :
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Schiff bases derived from DEAS exhibit enol-imine tautomerism, confirmed by single-crystal XRD and IR spectroscopy (C=N stretch at 1,629 cm⁻¹) .
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Electron-donating diethylamino group enhances fluorescence, enabling applications in ion sensing .
Coordination Chemistry
DEAS-based ligands form stable complexes with transition metals:
Copper(II) Complexes
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Synthesis : Reacted with α-diimines (1,10-phenanthroline or 2,2′-bipyridyl) and CuCl₂·2H₂O in methanol.
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Properties :
Palladium(II) Complexes
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Structure : Square-planar geometry with DEAS as a bidentate ligand.
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Activity : 85–92% inhibition of acetylcholinesterase (AChE) at 10⁻⁶ M .
Oxidation and Decarboxylation
An industrial synthesis route involves sequential reactions :
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Condensation : DEAS + glyoxylic acid → Intermediate (0–50°C, 0.5–2 hr).
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Oxidation : H₂O₂/MnO₂ (50–95°C, 0.5–2 hr) → Oxidized adduct.
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Decarboxylation : H₂SO₄ (0–50°C) → Final product (yield >75%).
Optimized Conditions :
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Metal oxide catalysts improve reaction efficiency (TOF = 12.4 hr⁻¹).
Enzyme Inhibition via Thiosemicarbazones
DEAS derivatives show multi-target inhibitory activity:
Structure-Activity Relationship :
-
Thiosemicarbazone derivatives with 4-F substituents (H2) show highest α-glucosidase inhibition (Ki = 77.85 nM) .
Substitution Reactions
The diethylamino group undergoes nucleophilic substitution:
Reagent | Product | Application |
---|---|---|
Methyl iodide | Quaternary ammonium derivative | Cationic surfactants |
Acetyl chloride | N-Acetylated derivative | Fluorescence tuning |
Scientific Research Applications
Synthesis of Schiff Base Ligands
DEAS is widely used in the synthesis of Schiff base ligands, which are formed through the condensation reaction of DEAS with amines. These ligands have significant applications in coordination chemistry and can act as chelating agents for metal ions.
Case Study: Synthesis of Halogenated Schiff Bases
Recent studies have demonstrated the synthesis of various halogenated Schiff bases from DEAS, showcasing their potential as antibacterial and antioxidant agents. For example, Schiff bases derived from DEAS exhibited notable antidiabetic activities due to their ability to inhibit enzymes like α-amylase and α-glucosidase .
Fluorescent Probes
DEAS is utilized in developing fluorescent probes for detecting specific ions, particularly copper ions (Cu²⁺) and fluoride ions. These probes are crucial for environmental monitoring and biomedical applications.
Case Study: Copper Ion Detection
A fluorescent indicator based on DEAS has been reported for the selective detection of copper ions, demonstrating its utility in analytical chemistry. The probe's effectiveness stems from its high selectivity and sensitivity towards Cu²⁺ ions.
Nonlinear Optical Materials
The compound exhibits remarkable nonlinear optical properties, making it suitable for photonic devices. Its derivatives can be engineered to enhance optical performance in various applications, including telecommunications and laser technology.
Antibacterial Activity
Research indicates that diorganotin complexes derived from DEAS exhibit moderate antibacterial activity. This property is particularly relevant in the development of new antimicrobial agents.
Medicinal Chemistry
DEAS has been explored for its potential therapeutic applications beyond just coordination chemistry. Its derivatives have shown promise as anticancer and antifungal agents due to their ability to interact with biological targets.
Case Study: Antioxidant Properties
Schiff bases derived from DEAS have been evaluated for their antioxidant activities, which are critical in combating oxidative stress-related diseases such as diabetes and cancer . The presence of hydroxyl and halogen groups enhances their free radical scavenging capabilities.
Mechanism of Action
4-(Diethylamino)salicylaldehyde interacts with its targets through the formation of Schiff-base ligands. These ligands are formed by the condensation of an aldehyde or ketone with an amine, in this case, diaminomaleonitrile. The resulting Schiff-base ligands can then complex with various metal ions. This interaction is crucial for its applications in medicinal chemistry and ion detection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Nitrosodiphenylamine
- Structure : Contains a nitroso group and diphenylamine backbone.
- Activity: Demonstrates superior antibacterial activity against Erwinia amylovora (EC₅₀ = 5.715 mg/L) compared to 4-(Diethylamino)salicylaldehyde .
Property | This compound | 4-Nitrosodiphenylamine |
---|---|---|
EC₅₀ (vs. R. solani) | 14.487 mg/L | Not reported |
EC₅₀ (vs. E. amylovora) | >20 mg/L | 5.715 mg/L |
Key Functional Groups | Diethylamino, hydroxyl | Nitroso, diphenylamine |
Key Difference: The diethylamino and hydroxyl groups in this compound enhance its antifungal activity, while 4-Nitrosodiphenylamine’s nitroso group confers stronger antibacterial effects .
4-(Dibutylamino)salicylaldehyde
- Structure: Features bulkier dibutylamino substituents instead of diethylamino.
- Properties : Higher molecular weight (249.35 g/mol) and lipophilicity, which may reduce solubility in polar solvents compared to the diethyl variant .
- Applications: Limited data on bioactivity; primarily used in synthetic chemistry.
Property | This compound | 4-(Dibutylamino)salicylaldehyde |
---|---|---|
Molecular Weight | 193.24 g/mol | 249.35 g/mol |
Storage Recommendations | Room temperature | Freezer (-20°C) |
Salicylaldehyde (Unsubstituted)
- Structure: Lacks the diethylamino group, containing only hydroxyl and aldehyde moieties.
- Activity: Minimal antimicrobial activity compared to this compound .
- Applications : Used in perfumery and as a precursor in organic synthesis, but less versatile in bioactive molecule design .
Property | This compound | Salicylaldehyde |
---|---|---|
Antimicrobial EC₅₀ | 14.487 mg/L (vs. R. solani) | >50 mg/L (ineffective) |
Electronic Properties | Strong electron-donating (diethylamino) | Weak electron-donating (hydroxyl) |
Key Difference: The diethylamino group enhances electron donation, improving interactions with microbial targets and enabling applications in fluorescence sensing .
4-(Dimethylamino)benzaldehyde
- Structure: Contains a dimethylamino group on benzaldehyde, lacking the hydroxyl group.
- Activity: No reported antimicrobial activity; primarily used in dye synthesis.
- Electronic Effects: The dimethylamino group is less electron-donating than diethylamino, reducing its utility in charge-transfer complexes .
Key Difference : The absence of a hydroxyl group limits its ability to form hydrogen bonds or metal chelates, critical for bioactivity .
Biological Activity
4-(Diethylamino)salicylaldehyde (DEAS) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of DEAS, focusing on its antioxidant, antibacterial, and potential therapeutic properties, as well as its mechanisms of action and related case studies.
Chemical Structure and Properties
This compound features a salicylaldehyde backbone with a diethylamino group, which influences its reactivity and biological activity. Its structure can be represented as follows:
This compound is known to form Schiff bases, which are important for various biological interactions and applications.
Antioxidant Activity
Antioxidant activity is one of the most studied properties of DEAS. Research indicates that DEAS exhibits significant free radical scavenging capabilities, particularly against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals.
Table 1: Antioxidant Activity of DEAS and Derivatives
Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
---|---|---|
This compound | 60.89 | 30.32 |
Schiff Base H5 | 31.73 | 31.17 |
Catechin | 31.17 | 140.62 |
The antioxidant activity of DEAS has been linked to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage caused by oxidative stress .
Antibacterial Activity
DEAS has shown promising antibacterial properties against various microbial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of DEAS
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Bacillus subtilis | 20 |
Xanthomonas campestris | 40 |
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Formation of Schiff Bases
DEAS readily reacts with amines to form Schiff bases, which are known for their biological activity. These derivatives can exhibit enhanced antibacterial and antifungal properties due to their ability to interact with cellular targets .
Molecular Docking Studies
Molecular docking studies have indicated that DEAS and its derivatives can bind effectively to various biological targets, including DNA gyrase and lipoxygenase enzymes. This binding may inhibit their function, leading to antimicrobial effects .
Case Studies
- Antidiabetic Potential : Recent studies have evaluated the antidiabetic potential of Schiff bases derived from DEAS. The compounds demonstrated significant inhibitory effects on α-amylase and α-glucosidase enzymes, suggesting a potential role in managing diabetes .
- Fluorescent Probes : DEAS has been utilized in the development of fluorescent probes for detecting metal ions such as Cu²⁺. These probes have applications in environmental monitoring and biochemical assays.
- Metal Complexes : The formation of metal complexes with DEAS has been explored for their enhanced biological activities. For instance, palladium(II) complexes derived from DEAS showed notable antioxidant and antibacterial activities compared to the free ligand .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-(Diethylamino)salicylaldehyde?
Methodological Answer: this compound is synthesized via alkylation of salicylaldehyde derivatives. A common approach involves refluxing 4-(diethylamino)phenol with formaldehyde under acidic conditions. For purification, recrystallization from ethanol or acetone is effective due to its solubility in polar solvents (60–62°C melting point, >99% purity) . Advanced purification can employ column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the compound as a yellow crystalline solid .
Key Data:
Property | Value | Source |
---|---|---|
Melting Point | 60–62°C | |
Solubility | Ethanol, acetone, benzene | |
Purity (HPLC) | ≥99% |
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Melting Point Analysis: Verify consistency with literature values (60–62°C) .
- Spectroscopy:
- NMR: Confirm aromatic proton environments (e.g., aldehyde proton at ~10 ppm, diethylamino group at ~3.4 ppm).
- IR: Detect characteristic C=O stretch (~1660 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹).
- X-ray Crystallography: Resolve molecular geometry (e.g., bond lengths, dihedral angles) using SHELX software for refinement .
Advanced Research Questions
Q. How can this compound be utilized in designing fluorescent probes for biological imaging?
Methodological Answer: The compound’s electron-rich structure enables its use as a fluorophore precursor. For example:
- NIR Probes: Condensation with malononitrile derivatives forms donor-π-acceptor (D-π-A) systems with large Stokes shifts (~150 nm) for live-cell H₂S detection .
- FRET Sensors: Functionalization with triazole moieties via click chemistry enhances selectivity for Cd²⁺ ions .
- AIE-Active Dyes: Friedel-Crafts alkylation at the C-3 position introduces aggregation-induced emission (AIE) properties, useful in aqueous imaging .
Key Application:
Application | Design Strategy | Reference |
---|---|---|
H₂S Detection | D-π-A NIR fluorophore | |
Cd²⁺ Sensing | Triazole-functionalized | |
AIE Probes | C-3 alkylation |
Q. What strategies overcome challenges during Friedel-Crafts alkylation of this compound?
Methodological Answer: Friedel-Crafts alkylation often competes with O-alkylation. Strategies include:
- Electron-Donating Substituents: Use 4-OTBDMS benzyl bromide to stabilize carbocation intermediates via +M effects, favoring C-alkylation over O-alkylation .
- Reaction Conditions: Employ BF₃·OEt₂ as a Lewis acid catalyst in 1,2-DCE at 85°C for 42 hours (75% yield) .
- Monitoring: Use TLC or HPLC to track product ratios and optimize reaction time .
Q. How does the electronic structure of this compound influence its coordination behavior with transition metals?
Methodological Answer: The phenolic -OH and aldehyde groups act as bidentate ligands. Key considerations:
- Schiff Base Formation: Condensation with amines (e.g., diaminomaleonitrile) forms tetradentate ligands for Ni(II) complexes, characterized by single-crystal XRD .
- Electronic Effects: The diethylamino group enhances electron density, stabilizing low-spin complexes. DFT studies show charge transfer from O/N to metal centers .
Example Complex:
Metal Complex | Application | Reference |
---|---|---|
[Ni(L)(MePhCHNH₂)] | Catalysis/Sensing |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear gloves and goggles to avoid skin/eye irritation (GHS Category 2/2A) .
- Ventilation: Use fume hoods due to dust formation.
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (60–64°C vs. 60–62°C)?
Methodological Answer: Variations arise from purity or crystallization solvents. Recommendations:
Properties
IUPAC Name |
4-(diethylamino)-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVZSRRZZNLWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022271 | |
Record name | 4-(Diethylamino)salicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17754-90-4 | |
Record name | 4-(Diethylamino)-2-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17754-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(Diethylamino)salicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017754904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-(diethylamino)-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Diethylamino)salicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)salicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(DIETHYLAMINO)SALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU5NFU4681 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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